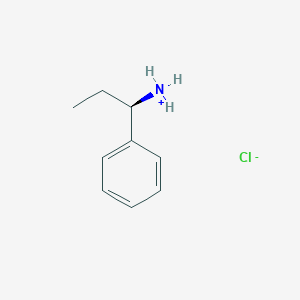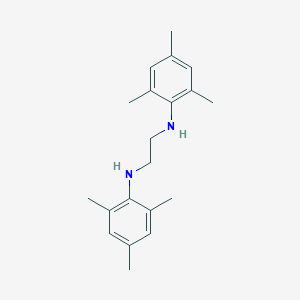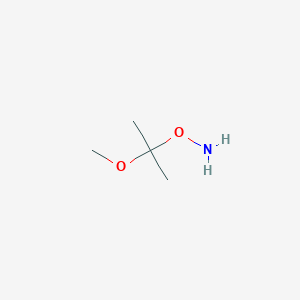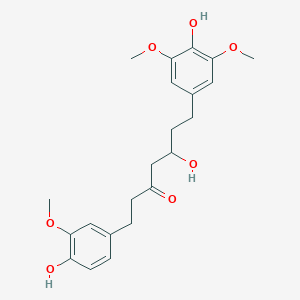
(R)-1-phenylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-phenylpropan-1-amine hydrochloride, also known as R-PPA, is a chemical compound that has been found to have various scientific research applications. This compound belongs to the class of amphetamines and is commonly used as a precursor in the synthesis of other chemical compounds. In
科学的研究の応用
(R)-1-phenylpropan-1-amine hydrochloride has been found to have various scientific research applications. One of the primary applications is in the synthesis of other chemical compounds. (R)-1-phenylpropan-1-amine hydrochloride is commonly used as a precursor in the synthesis of drugs such as dextroamphetamine, methamphetamine, and MDMA. In addition, (R)-1-phenylpropan-1-amine hydrochloride has been studied for its potential use as a treatment for Parkinson's disease, ADHD, and narcolepsy.
作用機序
(R)-1-phenylpropan-1-amine hydrochloride acts as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The increased release of these neurotransmitters results in an increase in alertness, focus, and mood. (R)-1-phenylpropan-1-amine hydrochloride also has an inhibitory effect on the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects
(R)-1-phenylpropan-1-amine hydrochloride has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. (R)-1-phenylpropan-1-amine hydrochloride also suppresses appetite and can lead to weight loss. In addition, (R)-1-phenylpropan-1-amine hydrochloride can cause euphoria, increased energy, and a sense of well-being.
実験室実験の利点と制限
(R)-1-phenylpropan-1-amine hydrochloride has several advantages and limitations for lab experiments. One of the primary advantages is its well-established synthesis method, which makes it readily available for research studies. (R)-1-phenylpropan-1-amine hydrochloride is also relatively stable and has a long shelf life, which allows for long-term experiments. However, (R)-1-phenylpropan-1-amine hydrochloride is a controlled substance and requires special permits and licenses for its use in research studies. In addition, (R)-1-phenylpropan-1-amine hydrochloride has potential health risks and must be handled with care.
将来の方向性
There are several future directions for the research of (R)-1-phenylpropan-1-amine hydrochloride. One potential direction is the development of new drugs for the treatment of Parkinson's disease, ADHD, and narcolepsy. Another direction is the study of the long-term effects of (R)-1-phenylpropan-1-amine hydrochloride on the brain and body. Additionally, the synthesis of new chemical compounds using (R)-1-phenylpropan-1-amine hydrochloride as a precursor could lead to the development of new drugs with unique properties.
Conclusion
In conclusion, (R)-1-phenylpropan-1-amine hydrochloride is a chemical compound with various scientific research applications. Its well-established synthesis method, mechanism of action, and biochemical and physiological effects make it a valuable tool for research studies. However, its potential health risks and controlled substance status require careful handling and regulation. The future directions for the research of (R)-1-phenylpropan-1-amine hydrochloride are promising and could lead to the development of new drugs and a better understanding of its effects on the brain and body.
合成法
The synthesis of (R)-1-phenylpropan-1-amine hydrochloride involves the reduction of ephedrine or pseudoephedrine using a reducing agent such as lithium aluminum hydride or sodium borohydride. The reduction process results in the formation of (R)-1-phenylpropan-1-amine hydrochloride, which is then converted into its hydrochloride salt form. The synthesis of (R)-1-phenylpropan-1-amine hydrochloride is a well-established method and has been used in various research studies.
特性
IUPAC Name |
(1R)-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMJKAAXNELJW-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679919 |
Source


|
| Record name | (1R)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-phenylpropan-1-amine hydrochloride | |
CAS RN |
19068-33-8 |
Source


|
| Record name | (1R)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)

![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)



![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)


